4,6-Dihydroxyquinoline

Overview

Description

4,6-Dihydroxyquinoline, also known as quinoline-4,6-diol, belongs to the class of organic compounds known as hydroxyquinolones . These compounds contain a quinoline moiety bearing a hydroxyl group and a ketone .

Synthesis Analysis

The synthesis of 4,6-Dihydroxyquinoline and related compounds typically involves complex organic reactions . For example, the synthesis of 2,4-Dihydroxyquinoline, a compound closely related to 4,6-Dihydroxyquinoline, is catalyzed by the enzyme PqsD in Pseudomonas aeruginosa. This demonstrates the intricate biological pathways that can lead to hydroxylated quinolines.Molecular Structure Analysis

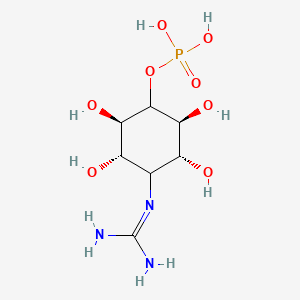

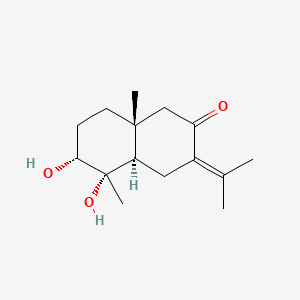

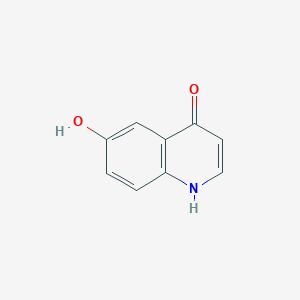

The molecular structure of 4,6-Dihydroxyquinoline is characterized by its aromatic quinoline ring and the presence of two hydroxyl groups. These functional groups significantly influence the compound’s chemical behavior, reactivity, and interactions with biological systems.Chemical Reactions Analysis

Quinoline derivatives, including 4,6-Dihydroxyquinoline, participate in various chemical reactions, such as electrophilic and nucleophilic substitutions, due to their aromatic nature and the reactivity of the hydroxyl groups.Physical And Chemical Properties Analysis

The physical properties of 4,6-Dihydroxyquinoline, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The hydroxyl groups can form hydrogen bonds, affecting the compound’s solubility in various solvents and its interaction with other molecules.Scientific Research Applications

Insecticidal Effects

A study has shown that quinoline derivatives, including 4,6-Dihydroxyquinoline, have significant insecticidal effects on larval vectors of malaria and dengue diseases . The synthesized quinoline derivative showed significant larvicidal and pupicidal properties against a malarial and a dengue vector .

Anti-Malarial Agent

The same study also revealed that 4,6-Dihydroxyquinoline has significant anti-malarial properties . The in-vitro antiplasmodial efficacy of the quinoline derivative revealed a significant growth inhibition of both sensitive strains of Plasmodium falciparum .

Virucidal Agent

The quinoline compound showed significant activity against the viral pathogen serotype 2 (DENV-2) under in vitro conditions . This suggests that 4,6-Dihydroxyquinoline could be a potential virucidal agent .

Role in Microbial Metabolism

Research has demonstrated that 2,4-Dihydroxyquinoline (DHQ), a compound closely related to 4,6-Dihydroxyquinoline, is an extracellular metabolite produced by Pseudomonas aeruginosa . This implies its role in microbial processes and potential therapeutic applications.

Biological Activities

Chemical Reactions and Properties

Safety and Hazards

properties

IUPAC Name |

6-hydroxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALURCRIGINGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331520 | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4,6-Dihydroxyquinoline | |

CAS RN |

3517-61-1 | |

| Record name | 4,6-Quinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-Dihydroxyquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4,6-dihydroxyquinoline in biological systems?

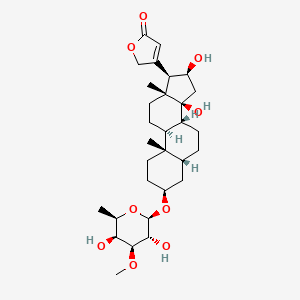

A1: 4,6-dihydroxyquinoline, also known as 6-hydroxykynurenic acid (6-HKA), is a metabolite found in both plants and animals. In mammals, it's part of the tryptophan-kynurenine metabolic pathway, primarily known for its role in serotonin regulation. [] Research has shown its presence in various tissues, including the small intestine of rabbits where it plays a role in regulating serotonin levels. [] Interestingly, higher plasma concentrations of 4,6-dihydroxyquinoline were observed in beef steers with higher average daily gain, suggesting a potential link to metabolic efficiency and growth. []

Q2: How is 4,6-dihydroxyquinoline formed in living organisms?

A2: 4,6-dihydroxyquinoline is generated from the metabolism of tryptophan. Specifically, it is formed from 5-hydroxytryptophan through a pathway involving the enzyme indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring of 5-hydroxytryptophan, leading to the formation of 5-hydroxykynurenine, which is further converted to 4,6-dihydroxyquinoline. This pathway operates alongside the more commonly known route of 5-hydroxytryptophan metabolism involving aromatic L-amino acid decarboxylase and monoamine oxidase. []

Q3: Are there any known therapeutic applications of 4,6-dihydroxyquinoline?

A4: While 4,6-dihydroxyquinoline itself might not be directly used in therapy, its presence and altered levels offer insights into various metabolic processes. For instance, it's being investigated as a potential biomarker for conditions like insulin resistance and type 2 diabetes. [] Understanding its role in these conditions could pave the way for developing targeted therapies and personalized interventions based on an individual's metabolic profile.

Q4: What is the distribution of 4,6-dihydroxyquinoline in plants?

A5: 4,6-dihydroxyquinoline is found in various plant species, particularly in the tobacco plant (Nicotiana tabacum). Interestingly, its concentration varies across different parts of the plant. While it's present in the flowers, stem, and roots, the highest concentration is found in the leaves, increasing throughout the leaf's development and senescence. [] The presence of 4,6-dihydroxyquinoline in plants suggests its potential involvement in plant-specific metabolic pathways, though further research is needed to elucidate these roles.

Q5: How is 4,6-dihydroxyquinoline analyzed in biological samples?

A5: Several analytical methods have been employed for the detection and quantification of 4,6-dihydroxyquinoline in various matrices. These include:

- Chromatographic techniques: Paper chromatography coupled with fluorimetry has been traditionally used. []

- Mass spectrometry: Advanced techniques like high-performance chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) are increasingly used for sensitive and accurate measurement of 4,6-dihydroxyquinoline in complex biological samples like serum. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)